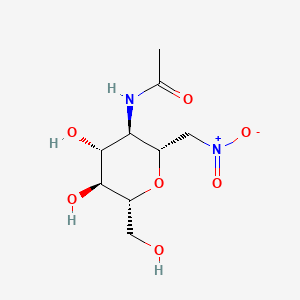
BRD-8899
Overview
Description
BRD8899 is a selective inhibitor of the serine/threonine kinase 33 (STK33). This compound has been studied for its potential therapeutic applications, particularly in the context of cancer research. Despite its high potency, BRD8899 has shown limited efficacy in killing KRAS-dependent cancer cells .
Mechanism of Action
Target of Action
BRD-8899 is primarily a Serine/Threonine Kinase 33 (STK33) inhibitor . STK33 is a protein kinase that plays a crucial role in cell cycle regulation and apoptosis .
Mode of Action
This compound inhibits the enzymatic function of STK33 . It binds to the kinase, reducing its activity, which in turn affects the phosphorylation of various substrates within the cell .
Biochemical Pathways
The inhibition of STK33 by this compound impacts several biochemical pathways. One significant pathway is the MST4-Ezrin pathway . MST4 is a substrate of STK33, and Ezrin is a downstream effector of MST4. This compound decreases the phosphorylation of Ezrin, indicating a disruption in this pathway .
Pharmacokinetics
Like other small molecule inhibitors, factors such as absorption, distribution, metabolism, and excretion (adme) would play a crucial role in its bioavailability and efficacy .
Result of Action
The inhibition of STK33 by this compound has been shown to have an impact on cancer cells. It was found to enhance apoptosis via S-phase cell cycle arrest in both lung and breast cancer cells . It’s worth noting that this compound failed to kill kras-dependent cells .
Biochemical Analysis
Biochemical Properties
BRD-8899 interacts with the serine/threonine kinase STK33 . In biochemical assays, this compound has been shown to inhibit the kinase activity of STK33, which is involved in various cellular processes
Cellular Effects
In cellular studies, this compound has been shown to have no effect on the viability of KRAS-dependent cancer cells . This suggests that while this compound can inhibit STK33 activity, this does not translate into a reduction in cell viability in these cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of STK33’s kinase activity . Despite this inhibition, this compound does not appear to affect the viability of KRAS-dependent cancer cells, suggesting that STK33’s kinase activity may not be a promising therapeutic target for these cancers .
Preparation Methods
The synthesis of BRD8899 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the use of baculovirus-expressed full-length human recombinant STK33 and the general kinase substrate myelin basic protein (MBP). The reaction conditions are optimized to quantify the STK33 kinase-dependent generation of adenosine diphosphate (ADP) .
Chemical Reactions Analysis
BRD8899 primarily undergoes phosphorylation reactions. In vitro studies have shown that BRD8899 results in decreased phosphorylation of the MST4 substrate ezrin in NOMO-1 cells . The compound does not exhibit significant activity in oxidation, reduction, or substitution reactions. Common reagents used in these reactions include adenosine triphosphate (ATP) and various kinase substrates . The major product formed from these reactions is phosphorylated ezrin .
Scientific Research Applications
BRD8899 has been extensively studied for its potential applications in cancer research. It was initially thought to have therapeutic benefits for cancers harboring oncogenic mutations in the KRAS gene. studies have shown that BRD8899 does not effectively kill KRAS-dependent cancer cells . Despite this, BRD8899 remains a valuable tool for studying the role of STK33 in various cellular processes. It is used in biochemical assays to quantify kinase activity and in cell-based assays to study the effects of kinase inhibition .
Comparison with Similar Compounds
BRD8899 is one of several inhibitors of STK33. Other similar compounds include BRD4980, BRD9949, and dimethyl fasudil (BRD7446) . These compounds have varying degrees of potency and selectivity for STK33. BRD8899 is unique in its high potency, with an inhibitory concentration 50 (IC50) value of 11 nanomolar . like BRD8899, these compounds have shown limited efficacy in killing KRAS-dependent cancer cells .
Properties
IUPAC Name |
N-[[(2S,4R)-4-[(4-methylisoquinolin-5-yl)sulfonylamino]pyrrolidin-2-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-11-7-18-8-13-4-3-5-16(17(11)13)25(23,24)21-15-6-14(20-10-15)9-19-12(2)22/h3-5,7-8,14-15,20-21H,6,9-10H2,1-2H3,(H,19,22)/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAADIFKRHNJHA-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)NC3CC(NC3)CNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)N[C@@H]3C[C@H](NC3)CNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the intended target of BRD-8899 and what were the expected outcomes of its inhibition?
A1: this compound is a potent and selective inhibitor of the serine/threonine kinase STK33. [] Previous research suggested that KRAS-dependent cancer cells might be particularly sensitive to the downregulation of STK33. [] Therefore, it was hypothesized that inhibiting STK33 with this compound could lead to the death of these cancer cells and potentially offer a novel therapeutic strategy.
Q2: Did this compound demonstrate the expected impact on KRAS-dependent cancer cell viability?
A2: Despite its potent inhibitory activity against STK33, this compound failed to significantly impact the viability of KRAS-dependent cancer cells. [] This finding suggests that inhibiting the kinase activity of STK33 alone may not be an effective approach for targeting KRAS-driven cancers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590434.png)
![5,8-Dioxaspiro[3.4]octane-1-carboxaldehyde, 2-methyl-](/img/new.no-structure.jpg)
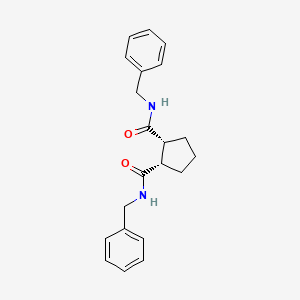
![(1S,3aR,6aS)-Hexahydro-cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic Acid 2-(tert-Butyl) Ester 1-Methyl Ester](/img/structure/B590438.png)
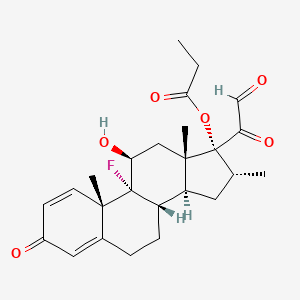
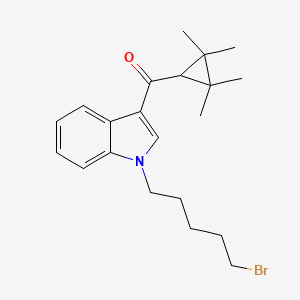


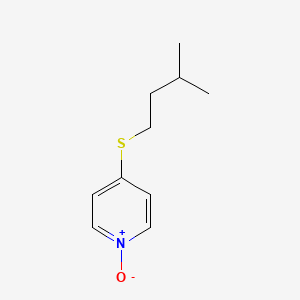
![5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B590447.png)

